molecular formula C8H11ClN4O B13149057 4-Chloro-6-(oxan-3-yl)-1,3,5-triazin-2-amine

4-Chloro-6-(oxan-3-yl)-1,3,5-triazin-2-amine

Cat. No.: B13149057
M. Wt: 214.65 g/mol
InChI Key: IWYMMJOWXDNAFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-(oxan-3-yl)-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(oxan-3-yl)-1,3,5-triazin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 4-chloro-1,3,5-triazine and oxan-3-ylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent such as dichloromethane or acetonitrile. The temperature is maintained at around 0-5°C to ensure the stability of the reactants.

    Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. Quality control measures are implemented to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(oxan-3-yl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the triazine ring can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used. The reaction is typically carried out in a polar solvent such as ethanol or water.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Substituted triazine derivatives with various functional groups.

    Oxidation Reactions: Oxidized triazine derivatives.

    Reduction Reactions: Reduced triazine derivatives, including amines.

Scientific Research Applications

4-Chloro-6-(oxan-3-yl)-1,3,5-triazin-2-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(oxan-3-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-Chloro-6-(oxan-3-yl)-1,3,5-triazin-2-amine can be compared with other triazine derivatives, such as:

    4-Chloro-6-methyl-1,3,5-triazine-2-amine: Similar structure but with a methyl group instead of the oxan-3-yl group.

    4-Chloro-6-phenyl-1,3,5-triazine-2-amine: Contains a phenyl group instead of the oxan-3-yl group.

    4-Chloro-6-(2-hydroxyethyl)-1,3,5-triazine-2-amine: Features a hydroxyethyl group instead of the oxan-3-yl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazine derivatives.

Properties

Molecular Formula

C8H11ClN4O

Molecular Weight

214.65 g/mol

IUPAC Name

4-chloro-6-(oxan-3-yl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C8H11ClN4O/c9-7-11-6(12-8(10)13-7)5-2-1-3-14-4-5/h5H,1-4H2,(H2,10,11,12,13)

InChI Key

IWYMMJOWXDNAFN-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)C2=NC(=NC(=N2)Cl)N

Origin of Product

United States

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